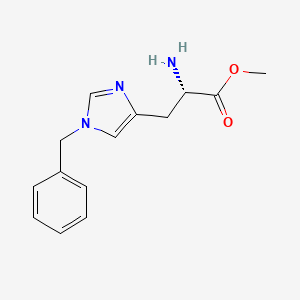
(S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate is a compound that features a benzyl group attached to an imidazole ring, which is further connected to an amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, forming glyoxaline, which is then converted to imidazole.
Benzylation: The imidazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Amino Acid Derivative Formation: The amino acid derivative is synthesized by reacting the benzylated imidazole with an appropriate amino acid ester, such as methyl ester of L-histidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzyl group.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but without the benzyl group.
Benzimidazole: Contains a fused benzene and imidazole ring, differing in structure but sharing some chemical properties.
Imidazole: The core structure without additional functional groups.
Uniqueness
Methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate is unique due to its combination of an amino acid derivative with a benzylated imidazole ring, providing distinct chemical and biological properties that are not present in simpler imidazole derivatives .
Eigenschaften
Molekularformel |
C14H17N3O2 |
|---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C14H17N3O2/c1-19-14(18)13(15)7-12-9-17(10-16-12)8-11-5-3-2-4-6-11/h2-6,9-10,13H,7-8,15H2,1H3/t13-/m0/s1 |
InChI-Schlüssel |
YFMBSJZZOLRNRV-ZDUSSCGKSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CN(C=N1)CC2=CC=CC=C2)N |
Kanonische SMILES |
COC(=O)C(CC1=CN(C=N1)CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















